molecular formula C6H3BrF3NO B12276217 6-Bromo-5-(trifluoromethyl)pyridin-3-ol

6-Bromo-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B12276217
M. Wt: 241.99 g/mol
InChI Key: GEODJYNOFUSNSI-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)pyridin-3-ol is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyridin-3-ol scaffold have demonstrated significant potential in pharmaceutical development, particularly as small molecule inhibitors for complex inflammatory diseases . Research indicates that such compounds can exhibit marvellous in vitro activity, for instance, showing over 75% inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells at 1 μM concentrations, a key process in the pathology of inflammatory bowel disease (IBD) . Furthermore, in vivo efficacy studies in disease models have confirmed that oral administration of related pyridin-3-ol compounds can lead to significant recovery in body weight, colon weight, and reduced levels of inflammatory markers like myeloperoxidase . The strategic bromo- and trifluoromethyl substitutions on the pyridine ring make this compound an exceptionally versatile building block. These functional groups are known to enhance molecular properties such as metabolic stability and membrane permeability, and they provide distinct sites for further synthetic elaboration via cross-coupling reactions and functional group interconversions . This allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. Our product is guaranteed to meet strict quality specifications, ensuring reliable and reproducible results in your research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H

InChI Key

GEODJYNOFUSNSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 6 Bromo 5 Trifluoromethyl Pyridin 3 Ol and Its Analogs

Precursor Synthesis and Halogenation Strategies

The construction of the 6-bromo-5-(trifluoromethyl)pyridin-3-ol scaffold begins with the synthesis of appropriately substituted pyridine (B92270) precursors followed by strategic halogenation. A common approach involves building the trifluoromethylated pyridine ring first and then introducing the bromine atom at the desired position.

One potential synthetic pathway starts with precursors like 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com This starting material can undergo a series of transformations, including nucleophilic substitution, reduction of the nitro group to an amine, and subsequent diazotization, to install the required functionalities. google.com For instance, the synthesis of the related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) was achieved through a four-step process starting from diethyl malonate and a substituted nitropyridine, culminating in a diazotization reaction to introduce the bromine atom. google.com This highlights a viable route where the amine precursor, 6-amino-5-(trifluoromethyl)pyridin-3-ol, could be converted to the target bromo-pyridinol.

Achieving the correct placement of the bromine atom on the pyridine ring is critical and relies on regioselective bromination methods. The choice of technique depends on the electronic properties of the pyridine precursor.

Diazotization-Sandmeyer Reaction: For precursors containing an amino group, such as a hypothetical 6-amino-5-(trifluoromethyl)pyridin-3-ol, the Sandmeyer reaction is a powerful tool. The amine is treated with a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of a copper(I) bromide salt to yield the corresponding bromo-derivative. google.com This method offers high regioselectivity, as the position of the incoming bromine atom is predetermined by the location of the initial amino group. A patent for a related compound reported a yield of approximately 34.6% for this bromination step. google.com

Electrophilic Bromination: Direct bromination using electrophilic brominating agents like N-bromosuccinimide (NBS) is another common strategy. The regioselectivity of this reaction is governed by the directing effects of the substituents already on the pyridine ring. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom deactivate the ring towards electrophilic attack, while the hydroxyl group is a strong activating, ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired isomer. The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles, for example, successfully utilized NBS for regioselective bromination of the pyrazole (B372694) ring. researchgate.net

Radical Bromination: While often used for alkyl chains, radical bromination can also be applied to aromatic systems under specific conditions. youtube.comyoutube.com The reactivity-selectivity principle suggests that bromination is less reactive but more selective than chlorination. youtube.com However, for heteroaromatic systems like pyridine, controlling the regioselectivity of radical halogenation can be challenging and is generally less common than electrophilic or diazotization methods for this specific substitution pattern.

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target compound and its analogs. google.com This functional group is often incorporated early in the synthetic sequence.

Traditional Approaches: Historically, trifluoromethylation involved harsh conditions. An early method developed by Frédéric Swarts in 1892 used antimony fluoride (B91410) to convert benzotrichloride (B165768) into trifluoromethylated products. wikipedia.org Later methods employed reagents like trifluoroiodomethane in coupling reactions. wikipedia.org These early protocols often had limited functional group tolerance and required stringent reaction conditions.

Modern Approaches: Modern trifluoromethylation methods offer milder conditions, broader substrate scope, and improved efficiency. These are generally categorized into radical, nucleophilic, and electrophilic pathways. nih.gov

Copper-Catalyzed Trifluoromethylation: This has become a prominent method for trifluoromethylating aryl and heteroaryl halides. organic-chemistry.org Reagents such as fluoroform-derived CuCF3 can react with bromopyridines under mild conditions (23–50°C) without the need for additional ligands, providing high yields of the corresponding trifluoromethylated pyridines. organic-chemistry.org Copper catalysis has also been successfully applied to the trifluoromethylation of iodo-alkoxypyridine derivatives. nih.gov

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF3). Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoroiodomethane in the presence of a radical initiator (e.g., triethylborane) are commonly used. wikipedia.org

Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) act as a source of the trifluoromethyl nucleophile (CF3-). wikipedia.org Its activation by a fluoride source allows it to react with electrophilic centers, such as carbonyls or activated aryl systems. wikipedia.org

Below is a table summarizing various modern trifluoromethylation reagents.

Reagent/MethodTypeCommon SubstratesNotes
CuCF3 (from Fluoroform) Copper-CatalyzedAryl/Heteroaryl Halides organic-chemistry.orgHigh reactivity and selectivity, ligandless conditions. organic-chemistry.org
CF3SO2Na (Langlois' Reagent) RadicalAlkenes, HeteroaromaticsGenerates •CF3 radical via oxidation. wikipedia.org
CF3I / Triethylborane RadicalAlkenes, AlkynesAlternative to ozone-depleting CF3Br. wikipedia.org
TMSCF3 (Ruppert-Prakash) NucleophilicCarbonyls, Aryl Halides wikipedia.orgRequires a fluoride source (e.g., TBAF) for activation. wikipedia.org
S-(Trifluoromethyl)dibenzothiophenium Salts ElectrophilicBromopyridines google.comA modern electrophilic "CF3+" source. google.com

Palladium-Catalyzed Cross-Coupling in Pyridinol Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core, enabling the formation of diverse analogs through C-C and C-X bond formation. acs.org The bromo-substituent serves as an excellent handle for these transformations.

The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.govlibretexts.org Starting with this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, creating a library of analogs.

The reaction is tolerant of a wide range of functional groups and benefits from the commercial availability of numerous boronic acids and esters. nih.gov The synthesis of heterobiaryls via the coupling of heteroaryl halides with arylboronic acids has been demonstrated to be highly efficient, even under aqueous and ligand-free conditions in some cases. researchgate.net For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

The table below outlines typical conditions for Suzuki-Miyaura reactions involving halo-pyrimidines and -pyridines.

Catalyst / LigandBaseSolventTemperatureNotes
Pd(PPh3)4 K3PO41,4-Dioxane70–80 °CUsed for coupling aryl boronic acids with bromophenyl-dichloropyrimidine. mdpi.com
Pd/C K2CO3WaterRefluxLigand-free conditions for coupling heteroaryl halides. researchgate.net
Pd(OAc)2 / Benzimidazolium Salt K2CO3VariousMicrowaveInvestigated for coupling of 2-bromopyridine. researchgate.net
(NHC)-Pd Polymer VariousWaterN/AHigh activity reported for coupling aryl chlorides. nih.gov

Beyond C-C bonds, palladium catalysis is crucial for forming bonds between carbon and heteroatoms (C-N, C-O), significantly expanding the structural diversity of accessible analogs.

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction enables the coupling of an aryl halide with an amine. rsc.org Starting from this compound, various primary and secondary amines can be introduced at the 6-position to synthesize N-aryl and N-heteroaryl derivatives. The development of specialized biarylphosphine ligands (e.g., RuPhos, BrettPhos) and pre-catalysts has made this transformation highly reliable for a broad range of substrates, including unprotected 3-halo-2-aminopyridines. rsc.orgnih.gov The use of a RuPhos-precatalyst with LiHMDS as the base has proven effective for coupling secondary amines to 3-bromo-2-aminopyridine. nih.gov

C-O Bond Formation: The synthesis of aryl ethers from aryl halides and alcohols is another valuable palladium-catalyzed transformation. mit.edu This allows for the modification of the hydroxyl group on the pyridinol or the introduction of an alkoxy group at the 6-position by coupling an alcohol with the bromo-pyridinol scaffold. The development of catalysts based on ligands like t-BuBrettPhos has enabled these reactions to proceed efficiently at room temperature, which is beneficial for minimizing side reactions like β-hydride elimination when using primary alcohols. mit.edu This method is effective for coupling a variety of functionalized primary alcohols with heteroaryl bromides. mit.edu

Green Chemistry Principles in the Synthesis of Functionalized Pyridinols

Applying green chemistry principles to the synthesis of pyridinol derivatives is essential for developing sustainable and environmentally benign processes. rasayanjournal.co.innih.gov Traditional organic syntheses often rely on hazardous solvents and reagents, but modern techniques offer safer and more efficient alternatives. rasayanjournal.co.in

Several green strategies are applicable to the synthesis of functionalized pyridines and pyridinols:

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net This technique has been successfully used in one-pot, multi-component reactions to build pyridine rings efficiently. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. researchgate.net Designing an MCR to construct the substituted pyridinol core would reduce the number of synthetic steps, minimize waste, and simplify purification.

Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact of a synthesis. rasayanjournal.co.innih.gov The development of recyclable and highly active catalysts, such as water-soluble (NHC)-Pd polymers for Suzuki reactions, aligns with green chemistry goals. nih.gov Furthermore, the thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts represents a sustainable pathway to producing the basic pyridine skeleton. rsc.org

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a pivotal technology in modern chemistry, accelerating drug discovery and development by significantly reducing reaction times. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures, which can lead to faster reaction rates, higher yields, and improved purity of products compared to conventional heating methods. ijrpas.comnih.gov The heating mechanism in MAOS involves the direct coupling of microwave energy with polar molecules (dipolar polarization) and ions (ionic conduction) in the sample, resulting in efficient and uniform heating. ijrpas.com This approach aligns with the principles of green chemistry by minimizing solvent usage and energy consumption. ijrpas.com

The synthesis of heterocyclic compounds, particularly substituted pyridines, has greatly benefited from MAOS. nih.gov Traditional methods for pyridine synthesis often require harsh conditions and long reaction times. The Bohlmann–Rahtz pyridine synthesis, for example, traditionally involves a two-step process of Michael addition followed by a high-temperature cyclodehydration. organic-chemistry.org Researchers have developed a one-pot, microwave-assisted Bohlmann–Rahtz procedure that dramatically shortens the synthesis time for tri- and tetrasubstituted pyridines from hours to just 10-20 minutes. organic-chemistry.org This microwave-assisted approach not only accelerates the reaction but also consistently produces higher yields compared to conventional heating in a sealed tube. organic-chemistry.org

The choice of solvent is crucial in MAOS, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) often showing superior efficiency. organic-chemistry.org Furthermore, the addition of Brønsted or Lewis acid catalysts can further accelerate transformations, leading to some of the highest reported yields for this type of pyridine synthesis. organic-chemistry.org The technology has also been successfully applied to solvent-free reactions, offering an even more environmentally friendly alternative. organic-chemistry.org

The following table summarizes a comparative study on the synthesis of various substituted pyridines using both microwave irradiation and conventional heating, illustrating the advantages of MAOS.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Bohlmann–Rahtz Pyridine Synthesis

ReactantsProductMethodCatalystTime (min)Yield (%)Reference
Ethyl β-aminocrotonate + 1-Phenylprop-2-yn-1-oneEthyl 2,6-dimethyl-4-phenylpyridine-3-carboxylateMicrowave (170°C)None2081 organic-chemistry.org
Ethyl β-aminocrotonate + 1-Phenylprop-2-yn-1-oneEthyl 2,6-dimethyl-4-phenylpyridine-3-carboxylateConductive Heating (170°C)None12056 youngin.com
Ethyl β-aminocrotonate + 1-Phenylprop-2-yn-1-oneEthyl 2,6-dimethyl-4-phenylpyridine-3-carboxylateMicrowave (170°C)Acetic Acid1098 organic-chemistry.org
Ethyl β-aminocrotonate + But-3-yn-2-oneEthyl 2,4,6-trimethylpyridine-3-carboxylateMicrowave (170°C)None2085 youngin.com
Ethyl β-aminocrotonate + But-3-yn-2-oneEthyl 2,4,6-trimethylpyridine-3-carboxylateConductive Heating (170°C)None12047 youngin.com

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the established success of MAOS in rapidly producing highly substituted and functionalized pyridines indicates its strong potential for the synthesis of this compound and its structural analogs. nih.gov The methodology allows for efficient ring formation and functionalization, which are key steps in constructing such complex heterocyclic systems.

Biocatalytic Transformations for Hydroxylated Pyridines

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex molecules, including hydroxylated pyridines. researchgate.net The high selectivity of enzymes, particularly their ability to perform regioselective and stereoselective reactions under mild conditions, is a significant advantage. researchgate.netnih.gov For the synthesis of hydroxylated pyridines, which are valuable intermediates in the pharmaceutical industry, enzymes such as oxygenases and hydroxylases are of particular interest. nih.govukri.org

The introduction of a hydroxyl group onto a pyridine ring is a challenging chemical transformation. Biocatalysts, however, can achieve this with high precision. nih.gov Molybdenum hydroxylases found in bacteria, for instance, are known to catalyze regiospecific hydroxylation of N-heteroaromatic compounds and are considered useful biocatalysts for industrial processes. researchgate.net Similarly, research into the microbial metabolism of pyridine has identified specific enzymes capable of hydroxylating the pyridine ring. An example is the 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp., a mono-oxygenase that converts 4-hydroxypyridine (B47283) into pyridine-3,4-diol, requiring NADH or NADPH as a cofactor. nih.gov

Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs), are key players in C-H bond oxyfunctionalization. nih.gov These enzymes can be engineered to improve stability, catalytic efficiency, and substrate specificity, making them highly adaptable tools for organic synthesis. researchgate.net P450s have been successfully used to hydroxylate a variety of substrates, including halogenated benzenes. researchgate.net This capability is highly relevant for the synthesis of compounds like this compound, where a halogenated pyridine precursor would need to be selectively hydroxylated.

The strategic application of biocatalysis can simplify complex synthetic routes. For example, a chemoenzymatic approach was used in the synthesis of piperidine (B6355638) derivatives, where an initial enzymatic C–H oxidation introduced a hydroxyl group, which then facilitated subsequent chemical modifications. chemistryviews.org This highlights how biocatalytic hydroxylation can be a key step in a broader synthetic strategy.

The following table provides an overview of enzyme classes relevant to the hydroxylation of pyridine and related aromatic compounds.

Table 2: Relevant Enzyme Classes for Biocatalytic Hydroxylation

Enzyme ClassExample Organism/EnzymeReaction TypeSubstrate ExampleProduct ExampleReference
Mono-oxygenase4-hydroxypyridine-3-hydroxylase (Agrobacterium sp.)Regiospecific Hydroxylation4-HydroxypyridinePyridine-3,4-diol nih.gov
Molybdenum HydroxylaseBacterial strainsRegiospecific HydroxylationN-heteroaromatics (e.g., Nicotinate)Hydroxy-substituted N-heteroaromatics researchgate.net
Cytochrome P450P450BM3 mutantsC-H HydroxylationHalogenated benzenes, TolueneHydroxylated aromatics nih.govresearchgate.net
PeroxidaseAgrocybe aegerita peroxidase (AaP)OxygenationPyridinePyridine N-oxide researchgate.net

The development of biocatalytic methods for producing hydroxylated pyridines is an active area of research. While a direct biocatalytic route to this compound has not been specifically reported, the existing literature strongly supports the feasibility of such an approach. By selecting or engineering an appropriate hydroxylase, it is conceivable to develop a green and highly selective synthesis for this target compound from a suitable brominated trifluoromethylpyridine precursor.

Advanced Reaction Mechanisms and Derivatization Pathways of 6 Bromo 5 Trifluoromethyl Pyridin 3 Ol

Mechanistic Investigations of Substitution Reactions at Bromine and Hydroxyl Centers

The pyridine (B92270) ring of 6-bromo-5-(trifluoromethyl)pyridin-3-ol is adorned with substituents that profoundly influence its susceptibility to substitution reactions. The bromine atom at the 6-position serves as a versatile leaving group, while the hydroxyl group at the 3-position can also participate in various transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This effect, coupled with the inherent electron-deficient nature of the pyridine ring, facilitates the displacement of the bromide at the 6-position by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step process:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing trifluoromethyl group.

Leaving Group Expulsion: The leaving group (bromide) is eliminated, and the aromaticity of the pyridine ring is restored.

A range of nucleophiles can be employed in SNAr reactions with this substrate, leading to a variety of substituted pyridinols.

NucleophileProduct
Alkoxides (e.g., NaOMe)6-Methoxy-5-(trifluoromethyl)pyridin-3-ol
Amines (e.g., RNH2)6-(Alkylamino)-5-(trifluoromethyl)pyridin-3-ol
Thiols (e.g., RSH)6-(Alkylthio)-5-(trifluoromethyl)pyridin-3-ol
Cyanide (e.g., NaCN)6-Cyano-5-(trifluoromethyl)pyridin-3-ol

Table 1: Examples of Nucleophilic Aromatic Substitution Products from this compound. This table illustrates the potential for diversification of the 6-position through SNAr reactions.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the ring is further deactivated by the potent electron-withdrawing trifluoromethyl group. However, the hydroxyl group is an activating, ortho-, para-directing group.

The directing effects of the substituents are as follows:

Hydroxyl group (-OH): Ortho- and para-directing (positions 2 and 4).

Trifluoromethyl group (-CF3): Meta-directing (positions 2 and 4 relative to its own position, which are positions 3 and 5 on the ring).

Bromo group (-Br): Ortho- and para-directing (positions 5 and 2 relative to its own position).

Oxidative and Reductive Transformations of the Pyridinol Moiety

The pyridinol moiety can undergo both oxidative and reductive transformations, offering further avenues for derivatization.

Oxidation: While direct oxidation of the 3-hydroxypyridine (B118123) ring can be complex, the corresponding dihydropyridine (B1217469) derivatives are readily oxidized to the aromatic pyridine. rsc.org Should a synthetic route produce a di- or tetrahydro- precursor to this compound, various oxidizing agents such as manganese dioxide (MnO2), nitric acid, or even dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can be employed to effect aromatization. rsc.org

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium, often at elevated pressures and temperatures, is a common method. This would yield 6-bromo-5-(trifluoromethyl)piperidin-3-ol, transforming the aromatic core into a saturated heterocyclic system and opening up new possibilities for stereoselective functionalization.

Directed Functionalization Strategies at the Pyridine Ring

The substituents on this compound can be exploited to direct the functionalization of specific C-H bonds on the pyridine ring.

Carbon-Hydrogen (C-H) Functionalization Methodologies

Direct C-H functionalization is a powerful tool for the efficient construction of complex molecules. nih.gov For pyridines, this often requires transition metal catalysis to overcome the inherent inertness of the C-H bonds. nih.gov In the context of this compound, C-H functionalization could potentially be directed to the C-2 or C-4 positions.

Recent advances have demonstrated the meta-C-H functionalization of pyridines through a dearomatization-rearomatization process, allowing for the introduction of various functional groups, including trifluoromethyl and halogens. analytik.newsresearchgate.netwikipedia.org This strategy could potentially be applied to introduce substituents at the C-4 position of our target molecule.

Directed Ortho Metalation (DoM) Applications

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edunih.gov The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.eduorganic-chemistry.orgacs.org

The hydroxyl group is a known DMG. In this compound, the hydroxyl group at the C-3 position can direct metalation to the C-4 position. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups at this position.

ElectrophileProduct of DoM at C-4
CO26-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine-4-carboxylic acid
I26-Bromo-4-iodo-5-(trifluoromethyl)pyridin-3-ol
(CH3)3SiCl6-Bromo-3-hydroxy-4-(trimethylsilyl)-5-(trifluoromethyl)pyridine
RCHO6-Bromo-3-hydroxy-4-(1-hydroxyalkyl)-5-(trifluoromethyl)pyridine

Table 2: Potential Products from Directed Ortho Metalation of this compound. This table showcases the versatility of DoM in introducing a range of functional groups at the C-4 position.

It is important to note that the trifluoromethyl group can also act as a moderate directing group, which could lead to a mixture of products or require careful optimization of reaction conditions to achieve high regioselectivity.

Multi-Component Reactions (MCRs) Incorporating the Pyridinol Scaffold

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for the rapid generation of complex molecular architectures. bohrium.com The incorporation of the this compound scaffold into MCRs offers a powerful avenue for the synthesis of novel, highly functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. The unique electronic and steric properties of this pyridinol, including the presence of a reactive hydroxyl group, a halogen for further functionalization, and an electron-withdrawing trifluoromethyl group, make it a promising candidate for various MCRs.

Potential Ugi and Passerini-Type Reactions:

The Ugi four-component condensation (U-4CC) is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org A variation of this reaction, the Ugi-Smiles reaction, allows for the use of phenols in place of carboxylic acids. organic-chemistry.org Given the phenolic nature of the hydroxyl group in this compound, it is a viable candidate for this reaction. The electron-withdrawing nature of the trifluoromethyl and bromo substituents would enhance the acidity of the hydroxyl group, potentially facilitating its participation in the reaction.

Similarly, the Passerini three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While the classical Passerini reaction utilizes a carboxylic acid, variations involving phenolic components have been explored. The acidic hydroxyl group of this compound could potentially serve as the acidic component in a Passerini-type reaction, leading to the formation of novel ester derivatives.

Hantzsch Pyridine Synthesis Analogs:

The Hantzsch pyridine synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org While this reaction typically builds the pyridine ring from acyclic precursors, the principles can be adapted to synthesize analogs of this compound or to use derivatives of this compound in related MCRs for the construction of more complex fused heterocyclic systems. For instance, a β-ketoester bearing the trifluoromethyl group could be a key component in a Hantzsch-type reaction to generate a pyridine ring with the desired substitution pattern.

Biginelli Reaction and Related Condensations:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.orgias.ac.in While this compound itself is not a direct component in a classical Biginelli reaction, its structural elements, particularly the trifluoromethyl group, are of interest in the synthesis of analogous heterocyclic structures. Research has demonstrated the successful incorporation of trifluoromethylated β-dicarbonyl compounds in Biginelli-type reactions to produce trifluoromethyl-substituted dihydropyrimidinones. researchgate.netchemrxiv.org This highlights the feasibility of employing building blocks containing the trifluoromethyl group, a key feature of the target pyridinol, in various MCRs.

The following table summarizes the hypothetical participation of this compound or its structural motifs in various MCRs, outlining the potential reactants and the resulting classes of compounds.

Multi-Component ReactionPotential Role of Pyridinol ScaffoldOther ReactantsPotential Product Class
Ugi-Smiles Reaction Phenolic ComponentAldehyde, Amine, Isocyanideα-(Aryloxy)acyl Amide Derivatives
Passerini-Type Reaction Acidic ComponentAldehyde/Ketone, Isocyanideα-(Pyridinyloxy) Amides
Hantzsch-Type Synthesis Target Structure PrecursorTrifluoromethylated β-ketoester, Aldehyde, Ammonia sourceSubstituted Pyridines
Biginelli-Type Reaction Source of Trifluoromethyl MotifAldehyde, Urea/Thiourea, Trifluoromethylated β-dicarbonylTrifluoromethyl-substituted Dihydropyrimidinones

The exploration of this compound in these and other MCRs holds significant promise for the development of novel chemical entities. The convergence and atom economy inherent in MCRs, coupled with the unique properties of this pyridinol scaffold, pave the way for the efficient synthesis of diverse and complex molecular libraries. bohrium.com Further research in this area is warranted to experimentally validate these proposed reaction pathways and to fully exploit the synthetic potential of this versatile building block.

Applications As a Versatile Chemical Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Systems

The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds. The ability to construct fused heterocyclic systems from readily available precursors is a cornerstone of medicinal and agrochemical research.

The reactivity of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol lends itself to the synthesis of various fused pyridine derivatives, such as furopyridines and thienopyridines. These fused systems are of great interest due to their presence in numerous kinase inhibitors and other therapeutic agents. nih.gov

One potential pathway to furopyridines involves the O-alkylation of the hydroxyl group with a suitable propargyl halide, followed by an intramolecular cyclization. The trifluoromethyl group can influence the regioselectivity of the cyclization, leading to the desired isomer. While specific examples starting from this compound are not extensively documented in readily available literature, the general synthesis of furopyridines from halopyridinols is a well-established strategy. nih.govcapes.gov.br For instance, the synthesis of furo[2,3-c]pyridine (B168854) has been achieved through the cyclization of a β-(3-furyl)acrylic acid derivative. capes.gov.br

Similarly, the synthesis of thienopyridines can be envisioned through reactions involving the hydroxyl and bromo substituents. A common approach involves the conversion of the hydroxyl group to a thiol or a protected thiol, followed by intramolecular cyclization onto the adjacent bromo-substituted carbon. The synthesis of various thienopyridines from pyridine precursors is a known methodology in heterocyclic chemistry. abertay.ac.uknih.govnih.gov

The bromine atom on the pyridine ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds. nih.govwikipedia.org These reactions are instrumental in the synthesis of biaryl and polycyclic structures, which are common motifs in specialty chemicals and pharmaceuticals.

The Suzuki-Miyaura coupling of a bromo-substituted pyridine with a boronic acid or ester is a powerful method for constructing biaryl compounds. For example, the synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, a potent PI3K/mTOR inhibitor, involves a Suzuki cross-coupling reaction of a boronic acid pinacol (B44631) ester with a trifluoromethyl-substituted bromopyridine derivative. acs.org This highlights the potential of this compound to be used in similar synthetic strategies to create complex biaryl structures with potential biological activity. google.com

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is another valuable tool for extending the molecular framework. wikipedia.orglibretexts.org A two-step procedure involving a Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes has been developed to access 6-alkynyl-3-fluoro-2-pyridinamidoximes. researchgate.netsoton.ac.uk This demonstrates the feasibility of utilizing the bromo group of this compound for the introduction of alkyne functionalities, which can then be further elaborated to construct polycyclic systems.

Role in the Synthesis of Advanced Intermediates for Specialty Chemicals

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of advanced intermediates used in the development of specialty chemicals, particularly in the agrochemical and organometallic sectors.

Trifluoromethylpyridine (TFMP) derivatives are a significant class of compounds in the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing this moiety. nih.govnih.govsemanticscholar.org The trifluoromethyl group often enhances the efficacy and metabolic stability of these active ingredients.

While direct synthesis of commercial agrochemicals from this compound is not explicitly detailed in the reviewed literature, its structural features are present in key intermediates. For example, a patent discloses the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) as an intermediate for compounds used to treat pain and respiratory diseases, starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. acs.org The structural similarity suggests that this compound could serve as a precursor for analogous agrochemical intermediates through functional group transformations. The hydroxyl group could be converted to other functionalities, and the bromo group could be utilized in coupling reactions to build the final agrochemical structure. The synthesis of various agrochemicals often involves the use of trifluoromethyl-containing building blocks. semanticscholar.org

Pyridine-based ligands are widely used in organometallic chemistry due to their ability to coordinate with a variety of metal centers, leading to catalysts with diverse applications. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. acs.org The electron-withdrawing trifluoromethyl group in this compound can significantly impact the electronic nature of the pyridine ring, making it a potentially valuable component in ligand design. rsc.org

For instance, trifluoromethyl-substituted pyridine-oxazoline ligands have been synthesized and used in highly active and enantioselective catalysts for the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The synthesis of such ligands often involves the condensation of a substituted picolinonitrile with an amino alcohol. The bromo and hydroxyl groups on this compound offer handles for further modification, allowing for the creation of a library of ligands with tailored steric and electronic properties for specific catalytic applications.

Strategic Use in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these initial hits is then used to grow, link, or merge fragments into more potent lead compounds.

The physicochemical properties of this compound make it an attractive candidate for inclusion in fragment libraries. Its relatively small size, coupled with the presence of hydrogen bond donors and acceptors (hydroxyl group) and a hydrophobic trifluoromethyl group, provides multiple points for potential interaction with a protein binding site.

While no specific FBDD screening results for this compound were found in the reviewed literature, the utility of similar substituted pyridine fragments is well-established. For example, a fragment-based screening hit was optimized using structure-based design to develop potent inhibitors of the DOT1L enzyme, where a substituted quinoline (B57606) core played a crucial role in binding. nih.gov The synthesis of these inhibitors involved Buchwald-Hartwig coupling reactions on bromo-substituted heteroaryl partners. nih.gov This highlights the potential of this compound to serve as a starting point in FBDD campaigns, with the bromo group providing a convenient vector for fragment elaboration through established synthetic methodologies.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule such as 6-Bromo-5-(trifluoromethyl)pyridin-3-ol, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

Given the limited number of protons on the aromatic ring of this compound, 1D ¹H NMR would provide initial, yet potentially ambiguous, information. The pyridine (B92270) ring possesses two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the hydroxyl group.

To definitively assign the proton and carbon signals, 2D-NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the pyridine ring.

HMBC: This technique reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as the carbons bearing the bromo, trifluoromethyl, and hydroxyl substituents, by observing their long-range couplings to the ring protons.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
H-2~8.0-8.2~140-145C-4, C-6
H-4~7.4-7.6~125-130C-2, C-5, C-6
C-2-~140-145H-4
C-3- (hydroxyl)~150-155H-2, H-4
C-4-~125-130H-2
C-5- (CF₃)~120-125 (q)H-4
C-6- (Br)~115-120H-2, H-4
CF₃-~123 (q)F

Fluorine-19 NMR for Trifluoromethyl Group Analysis

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. princeton.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a routine and informative experiment. princeton.edursc.org For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the trifluoromethyl group is sensitive to its electronic environment. nih.govgoogleapis.com In a pyridine ring, the position of the -CF₃ group and the nature of the other substituents significantly influence its chemical shift. spectrabase.com For a 5-trifluoromethylpyridine derivative, the chemical shift would likely fall in the range of -60 to -65 ppm relative to a standard such as CFCl₃. uva.nl

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, providing strong evidence for the presence of a single bromine atom in the molecule.

Table of Expected HRMS Data

IonCalculated m/z
[C₆H₃⁷⁹BrF₃NO]⁻255.9387
[C₆H₃⁸¹BrF₃NO]⁻257.9367
[C₆H₄⁷⁹BrF₃NO]⁺257.9534
[C₆H₄⁸¹BrF₃NO]⁺259.9513

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow pathways characteristic of substituted pyridines. libretexts.orgnist.gov Key fragmentation events would likely include the loss of the trifluoromethyl group, the bromine atom, and potentially the elimination of CO or HCN from the pyridine ring. The study of fragmentation patterns of polybrominated diphenyl ethers has shown that the bromine substitution pattern significantly influences fragmentation. nih.gov Similarly, for the title compound, the relative positions of the bromo and trifluoromethyl groups will direct the fragmentation cascade.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, data from a closely related compound, 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile, reveals key structural features that would be anticipated in the title compound. bohrium.com The analysis of this related structure showed that the pyridinyl ring is essentially planar. bohrium.com In the solid state, it is expected that this compound would exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, leading to the formation of supramolecular assemblies.

Table of Anticipated Crystallographic Parameters (based on analogous structures)

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Br Bond Length~1.88 - 1.92 Å
C-CF₃ Bond Length~1.48 - 1.52 Å
C-O Bond Length~1.35 - 1.39 Å
Intermolecular InteractionsHydrogen bonding (O-H···N)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H, C-O, C-F, and C-Br stretching vibrations, as well as vibrations associated with the pyridine ring. The O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The strong electron-withdrawing nature of the trifluoromethyl group would result in intense C-F stretching bands, typically observed in the 1100-1300 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretching vibration, which may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment.

Table of Expected Vibrational Frequencies

Functional Group/Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Moderate
C=N, C=C Ring Stretches1400-1600Strong
C-F Stretches (CF₃)1100-1300 (strong, multiple bands)Moderate
C-O Stretch (phenol)1200-1260Weak
C-Br Stretch500-650Strong

Computational and Theoretical Investigations of 6 Bromo 5 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol, offering predictions of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the thermodynamics and kinetics of chemical reactions. For a molecule like this compound, DFT can be employed to model various reaction pathways, such as nucleophilic aromatic substitution at the bromine-bearing carbon, or reactions involving the hydroxyl group. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a potential energy surface. This surface reveals the activation energies for different pathways, allowing for predictions of the most favorable reaction conditions and products. For instance, DFT studies on similar pyrazolo[3,4-b]pyridin-3-ol derivatives have successfully elucidated the tautomeric forms and their relative stabilities, showing that the pyridin-3-ol form can predominate in the gas phase. tandfonline.com

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In numerous studies of substituted pyridines, the HOMO-LUMO gap and molecular electrostatic potential (MESP) are calculated to understand reactivity. researchgate.nettjnpr.orgnih.gov For this compound, the electron-withdrawing trifluoromethyl group and the electronegative bromine, oxygen, and nitrogen atoms significantly influence the MESP. This creates distinct electron-rich (negative potential) and electron-poor (positive potential) regions across the molecule. The MESP is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Below is a table with representative quantum chemical reactivity descriptors, based on calculations for similar 3-cyano-2-oxa-pyridine derivatives, illustrating the type of data generated in such studies. tjnpr.org

DescriptorSymbolTypical Value Range (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.5Electron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5Electron-accepting capacity
Energy GapΔE4.0 to 5.5Chemical reactivity and kinetic stability
Electronegativityχ3.8 to 4.5Tendency to attract electrons
Chemical Hardnessη2.0 to 2.75Resistance to change in electron configuration

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis is performed to identify the most stable spatial arrangements of the molecule. The rotation around the C-O single bond of the hydroxyl group and potential, albeit minor, puckering of the pyridine (B92270) ring are key conformational variables. Computational methods can calculate the relative energies of different conformers, identifying the global minimum energy structure that is most likely to be populated. Studies on sterically hindered trifluoromethyl-substituted phenyl rings have shown that these bulky groups significantly influence the molecule's geometry, often causing tilting of the ring to minimize repulsion. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data. For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C-Br, C-F) can be calculated. This theoretical vibrational spectrum is instrumental in assigning the peaks observed in an experimental IR spectrum.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-visible absorption spectrum, providing information about the molecule's chromophores.

These computational predictions are a standard part of the characterization of newly synthesized pyridine derivatives. nih.gov

Ligand-Target Interaction Modeling (excluding clinical outcomes)

To explore the potential of this compound to interact with biological targets, molecular modeling techniques are employed, providing insights into its binding capabilities.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. This technique is widely used to screen virtual libraries of compounds against specific proteins and to understand the structural basis of ligand binding. In studies of various pyridine derivatives, molecular docking has been used to predict binding modes and affinities for targets like bacterial and fungal proteins. researchgate.netnih.govnih.govresearchgate.net

For this compound, docking simulations would involve placing the molecule into the binding site of a selected protein target. The simulation would explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds from the hydroxyl group, halogen bonds from the bromine atom, and hydrophobic interactions involving the pyridine ring and trifluoromethyl group.

The table below shows representative molecular docking results for various pyridine derivatives against different protein targets, illustrating the type of data obtained from such studies. nih.govnih.gov

Compound TypeProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Example)Reference
Pyrazolo[3,4-b]pyridineTRKA (Various)-12.6 to -14.2Glu546, Met620, Lys572 nih.gov
4-(Biphenyl-4-yl)pyridineS. epidermidis protein-5.2 to -6.2Not Specified nih.gov
Pyridine-pyrazole hybridDihydrofolate ReductaseNot SpecifiedNot Specified nih.gov

These predicted binding affinities and interaction patterns can then be used to rank and prioritize compounds for synthesis and subsequent experimental validation.

Currently, there is a notable absence of publicly available scientific literature detailing the computational and theoretical investigations specifically focused on the protein-ligand interaction fingerprints of this compound. Extensive searches of academic databases and chemical informatics resources have not yielded specific studies that analyze the binding modes and interaction patterns of this particular compound with protein targets.

While general principles of molecular interactions can be inferred from its structure—a substituted pyridinol with a bromine atom and a trifluoromethyl group—no concrete data from molecular docking, molecular dynamics simulations, or quantum mechanics/molecular mechanics (QM/MM) studies have been published. Such studies would be essential to elucidate the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions, π-stacking) that govern its binding affinity and selectivity for any given protein.

The trifluoromethyl group is known to participate in various interactions, including hydrophobic and electrostatic interactions, while the bromine atom can form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding. The hydroxyl and nitrogen atoms of the pyridinol ring are potential hydrogen bond donors and acceptors. However, without specific computational studies, any discussion of the protein-ligand interaction fingerprint of this compound remains speculative.

Further research, including molecular modeling and experimental validation, is required to characterize the interaction profile of this compound and to understand its potential as a ligand for various protein targets.

Exploration of 6 Bromo 5 Trifluoromethyl Pyridin 3 Ol in Materials Science Research

Precursor for Advanced Polymeric Materials

There is currently no available research specifically investigating the use of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol as a monomer or precursor for the synthesis of advanced polymeric materials.

Integration into Functional Organic Frameworks

There is currently no available research on the integration of this compound into functional organic frameworks.

Photophysical Properties and Applications in Optoelectronic Devices

There is currently no available research detailing the photophysical properties of this compound or its application in optoelectronic devices.

Mechanistic Biological Activity Studies Focusing on Molecular Interactions and Pathways

Enzyme Inhibition Mechanism Investigations

There is no available research into the enzyme inhibition profile of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol.

Interaction Profiles with Specific Enzymatic Targets (e.g., Adenine (B156593) Deaminase, D-Amino Acid Oxidase)

No studies have been published that describe the interaction of this compound with adenine deaminase, D-amino acid oxidase, or any other specific enzymatic targets. Consequently, data on binding affinities, inhibition constants (such as Kᵢ or IC₅₀ values), and the nature of molecular interactions are not available.

Elucidation of Molecular Pathways Affected

Scientific investigations into the molecular pathways affected by this compound have not been reported in the available literature.

Molecular Target Identification and Validation in Cellular Models (excluding human clinical data)

There are no published studies on the identification or validation of molecular targets for this compound within cellular models.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies for this compound have been described in the scientific literature. Such studies are essential for understanding how the chemical scaffold of the molecule contributes to its biological activity and for guiding the design of more potent and selective analogs.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. For example, bromination of 5-(trifluoromethyl)pyridin-3-ol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C achieves regioselective bromination at the 6-position . Alternatively, cross-coupling reactions with palladium catalysts may introduce the trifluoromethyl group post-bromination . Yield optimization requires strict control of temperature, stoichiometry, and catalyst loading. Impurities such as di-brominated byproducts are minimized via slow reagent addition and TLC monitoring .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min) .
  • NMR : Key signals include δ 8.2–8.4 ppm (pyridine H-2), δ 7.5–7.7 ppm (H-4), and absence of –OH proton due to exchange broadening. 19F^{19}\text{F} NMR shows a singlet at ~-60 ppm for CF3_3 .
  • Mass Spectrometry : ESI-MS m/z 241.01 [M+H]+^+ confirms molecular weight .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. The bromine and hydroxyl groups make the compound sensitive to moisture and light . Stability tests under accelerated conditions (40°C/75% RH) show >95% purity retention over 6 months when stored properly .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group at C-5 deactivates the pyridine ring, directing electrophilic substitution to C-5. Bromine at C-6 further enhances this effect, making Suzuki-Miyaura couplings challenging. Computational DFT studies (B3LYP/6-31G*) reveal decreased electron density at C-4, favoring nucleophilic attack here. Use of Pd(dppf)Cl2_2 with SPhos ligand improves coupling efficiency with aryl boronic acids .

Q. What analytical strategies resolve contradictions in reported solubility data?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement methods. For example:
SolventSolubility (mg/mL)MethodReference
DMSO>50Nephelometry
Water<0.1Gravimetric
Use Hansen solubility parameters (HSPs) to predict miscibility. Experimental validation via saturation shake-flask method at 25°C (±0.5°C) is recommended .

Q. How can computational modeling predict metabolic pathways of this compound in biological systems?

  • Methodological Answer : Employ in silico tools:
  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor™ to identify likely oxidation sites (e.g., hydroxylation at C-4).
  • Dereplication : Match fragmentation patterns (MS/MS) with databases like METLIN .
  • MD Simulations : GROMACS simulations (AMBER force field) model interactions with cytochrome P450 enzymes, highlighting steric hindrance from CF3_3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.